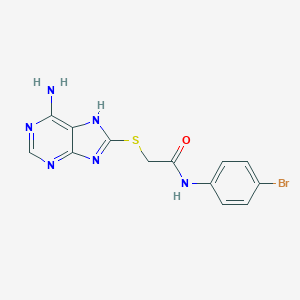![molecular formula C25H25N3O4S B297296 (5E)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B297296.png)
(5E)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has shown promising results in scientific research for its potential therapeutic applications. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of ((5E)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione is not fully understood. However, studies have shown that this compound may exert its anti-cancer effects by inhibiting the activity of specific enzymes involved in cell growth and proliferation. Additionally, this compound may induce apoptosis in cancer cells by activating specific signaling pathways. Further studies are needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects
(this compound)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects. Studies have shown that this compound has the ability to inhibit the activity of specific enzymes involved in cell growth and proliferation, induce apoptosis in cancer cells, and inhibit angiogenesis. Additionally, this compound has been shown to have anti-inflammatory effects and the ability to inhibit bacterial and viral infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using ((5E)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione in lab experiments is its potential therapeutic applications. This compound has shown promising results as an anti-cancer agent, anti-inflammatory agent, and inhibitor of bacterial and viral infections. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities.
However, one of the limitations of using this compound in lab experiments is its unknown mechanism of action. Further studies are needed to fully elucidate the mechanism of action of this compound. Additionally, this compound may have potential side effects that need to be further studied before it can be used in clinical trials.
Direcciones Futuras
There are several future directions for the study of ((5E)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione. One direction is to further study the mechanism of action of this compound to fully understand how it exerts its anti-cancer effects. Additionally, further studies are needed to determine the potential side effects of this compound and its safety profile. Another future direction is to explore the use of this compound in combination with other anti-cancer agents to determine if it has synergistic effects. Finally, further studies are needed to determine the potential use of this compound in the treatment of other diseases, such as inflammatory disorders and infections.
Conclusion
(this compound)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has shown promising results in scientific research for its potential therapeutic applications. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. Further studies are needed to fully elucidate the mechanism of action of this compound and determine its safety profile. However, the potential therapeutic applications of this compound make it an exciting area of research for the future.
Métodos De Síntesis
((5E)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione has been synthesized through various methods. One of the most common methods involves the reaction of 4-(prop-2-en-1-yloxy)benzaldehyde with 2-amino-4-phenylpiperazine in the presence of acetic acid to form the Schiff base. The Schiff base is then reacted with thiosemicarbazide in the presence of acetic acid to form the thiazolidinedione derivative. Other methods involve the use of different starting materials and reagents to form the final product.
Aplicaciones Científicas De Investigación
((5E)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione has been studied for its potential therapeutic applications in various scientific research studies. One of the most promising applications is its use as an anti-cancer agent. Studies have shown that this compound has the ability to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent, as well as its ability to inhibit bacterial and viral infections.
Propiedades
Fórmula molecular |
C25H25N3O4S |
|---|---|
Peso molecular |
463.6 g/mol |
Nombre IUPAC |
(5E)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-[(4-prop-2-enoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C25H25N3O4S/c1-2-16-32-21-10-8-19(9-11-21)17-22-24(30)28(25(31)33-22)18-23(29)27-14-12-26(13-15-27)20-6-4-3-5-7-20/h2-11,17H,1,12-16,18H2/b22-17+ |
Clave InChI |
NZTUMOGAXIXJLS-OQKWZONESA-N |
SMILES isomérico |
C=CCOC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CC(=O)N3CCN(CC3)C4=CC=CC=C4 |
SMILES |
C=CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)N3CCN(CC3)C4=CC=CC=C4 |
SMILES canónico |
C=CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-bromophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B297214.png)
![4-bromo-N-(4-methylbenzyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B297218.png)
![N-[4-(benzyloxy)phenyl]-2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]acetamide](/img/structure/B297219.png)
amino]-N-(3-methoxyphenyl)acetamide](/img/structure/B297221.png)
amino]acetamide](/img/structure/B297222.png)
amino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B297224.png)
![4-(3-Acetylphenyl)-1,7,8,9-tetrachloro-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B297226.png)
![Methyl 4-[10-(2-adamantylidene)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]benzoate](/img/structure/B297229.png)

![N-[4-(benzyloxy)phenyl]-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-methoxyanilino}acetamide](/img/structure/B297233.png)
![methyl 2-{8-[bis(4-methylphenyl)methylidene]-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl}benzoate](/img/structure/B297234.png)
![2-benzyl-8-[bis(4-methylphenyl)methylidene]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B297235.png)
![1-(3,5-Dimethylphenyl)-3-{4-[1-(3,5-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B297236.png)
![10-[Bis(4-methoxyphenyl)methylene]-4-(3-bromophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B297238.png)
